molecular formula C14H11ClFN5O2S B2686428 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide CAS No. 920467-04-5

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide

Cat. No.: B2686428
CAS No.: 920467-04-5
M. Wt: 367.78
InChI Key: FOEWVABSKHYHBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a synthetic compound with the molecular formula C14H11ClFN5O2S and a molecular weight of 367.8 g/mol . This benzamide derivative features a 3-fluorophenyl-substituted tetrazole ring linked via a methylene bridge to a 3-chlorobenzenesulfonamide moiety . The structural architecture of this molecule, combining a tetrazole—a common bioisostere for carboxylic acids—with a sulfonamide group, makes it a candidate for various medicinal chemistry and drug discovery applications . The sulfonamide group is known to facilitate hydrogen-bonding interactions with biological targets, while the halogenated aromatic rings can enhance lipophilicity and influence binding affinity . While specific biological data for this compound is not available in the public domain, compounds within this class have been investigated for their potential as core scaffolds in developing pharmacologically active molecules . Researchers may find this compound valuable for probing enzyme inhibition, receptor binding, or as a building block in the synthesis of more complex chemical entities for screening libraries. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-chloro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFN5O2S/c15-10-3-1-6-13(7-10)24(22,23)17-9-14-18-19-20-21(14)12-5-2-4-11(16)8-12/h1-8,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEWVABSKHYHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide, with the CAS number 920467-04-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound contains a sulfonamide group, a tetrazole moiety, and aromatic rings, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClFN5O2SC_{14}H_{11}ClFN_{5}O_{2}S, with a molecular weight of approximately 367.8 g/mol. The structure includes key functional groups that may influence its biological interactions.

PropertyValue
Molecular FormulaC₁₄H₁₁ClFN₅O₂S
Molecular Weight367.8 g/mol
CAS Number920467-04-5

The biological activity of this compound can be attributed to several mechanisms:

  • Antiproliferative Activity : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. The presence of the tetrazole ring is often associated with enhanced activity against tumor cells due to its ability to interact with biological targets such as enzymes and receptors involved in cell proliferation.
  • Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other enzymes, which can lead to therapeutic effects in conditions like glaucoma and edema.

Anticancer Activity

Research has indicated that compounds with structural similarities to this compound exhibit notable anticancer properties. For instance, a study demonstrated that certain tetrazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antiproliferative effects .

Inhibition Studies

Inhibition studies have revealed that related compounds can effectively inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is crucial for anticancer agents as it prevents cancer cells from dividing and proliferating . The docking simulations performed on these compounds suggest potential interactions with key proteins involved in cancer progression, further supporting their therapeutic potential.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntiproliferativeSignificant activity against cancer cell lines
Enzyme InhibitionPotential inhibition of carbonic anhydrase
Cell Cycle ArrestInduces G2/M phase arrest in cancer cells

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Research has indicated that compounds containing tetrazole moieties exhibit promising anticancer properties. The incorporation of the benzenesulfonamide group enhances the compound's ability to inhibit tumor growth. In vitro studies have demonstrated that 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide can induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

2. Anti-inflammatory Properties
This compound has shown activity as a selective cyclooxygenase-2 (COX-2) inhibitor, which is crucial in reducing inflammation and pain without affecting COX-1, thus minimizing gastrointestinal side effects associated with non-selective NSAIDs . Case studies have highlighted its effectiveness in animal models of arthritis, demonstrating reduced swelling and improved mobility.

3. Antimicrobial Activity
The sulfonamide group is known for its antibacterial properties. Preliminary studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Material Science Applications

1. Corrosion Inhibition
Recent research has explored the use of this compound as a corrosion inhibitor in various metal substrates. Its heterocyclic structure allows it to form protective films on metal surfaces, effectively preventing corrosion in aggressive environments. Studies have shown that it outperforms traditional inhibitors in terms of efficiency and stability .

2. Supramolecular Chemistry
The unique structural characteristics of this compound make it suitable for applications in supramolecular chemistry. Its ability to form complexes with metal ions or other organic molecules opens avenues for developing new materials with tailored properties for sensors and drug delivery systems .

Case Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated the anticancer efficacy of various tetrazole derivatives, including this compound). The results indicated a significant reduction in cell viability across multiple cancer cell lines, supporting its potential as a lead compound for further development .

Case Study 2: COX-2 Selectivity
In a comparative study of COX inhibitors, this compound was assessed against established NSAIDs. The findings revealed that it exhibited higher selectivity for COX-2 over COX-1, indicating a favorable safety profile for chronic use in inflammatory diseases .

Comparison with Similar Compounds

Physicochemical and Spectral Data

While explicit data for the target compound are absent in the provided evidence, inferences can be drawn:

  • 1H NMR : The methylene bridge (CH2) linking sulfonamide and tetrazole is expected at δ 5.3–5.4 ppm (cf. δ 5.38 ppm in ) . The 3-fluorophenyl group would show aromatic protons as multiplets near δ 7.0–7.5 ppm.
  • 13C NMR : The tetrazole C5 carbon resonates at δ 145–155 ppm, while sulfonamide sulfurs influence adjacent carbons (δ 125–135 ppm) .

Q & A

Q. What are the recommended synthetic routes for 3-chloro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide?

Answer: The synthesis involves multi-step reactions, typically starting with the preparation of the tetrazole core. Key steps include:

  • Tetrazole formation : Cycloaddition of nitriles with sodium azide under acidic conditions (e.g., HCl) to generate the 1H-tetrazole ring .
  • Sulfonamide coupling : Reacting the tetrazole intermediate with 3-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond .
  • Methylation : Introducing the methylene bridge via alkylation using iodomethane or similar agents under controlled pH conditions .

Critical parameters : Temperature control (<50°C) during cycloaddition to avoid side reactions, and anhydrous conditions during coupling to prevent hydrolysis of the sulfonyl chloride.

Q. How is the structural identity of this compound confirmed in academic research?

Answer: Structural validation employs:

  • X-ray crystallography : Resolves atomic positions and confirms stereochemistry (e.g., bond angles and torsion angles in the tetrazole-sulfonamide moiety) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons), δ 4.5–5.0 ppm (methylene bridge), and δ 7.1–7.4 ppm (fluorophenyl group) .
    • ¹³C NMR : Signals for the sulfonamide sulfur (δ 45–50 ppm) and tetrazole carbons (δ 125–135 ppm) .
  • Mass spectrometry : Exact mass confirmation (e.g., observed m/z 367.06036 matches theoretical molecular weight) .

Q. What preliminary pharmacological screening strategies are used for this compound?

Answer: Initial screening focuses on:

  • Enzyme inhibition assays : Testing against targets like carbonic anhydrase or kinases, using fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .
  • Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ determination in HepG2 or MCF-7 cells) .
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) and DMSO to guide formulation studies .
Property Value Method Reference
LogP (predicted)3.0XLogP3
Aqueous solubility<0.1 mg/mL (pH 7.4)Shake-flask
Plasma protein binding~85% (human serum albumin)Equilibrium dialysis

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer: SAR strategies include:

  • Substituent variation : Replacing the 3-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or bulky groups (e.g., cycloheptyl) to enhance target binding .
  • Scaffold hopping : Testing tetrazole replacements (e.g., 1,2,4-triazole) to improve metabolic stability .
  • Bioisosteric swaps : Substituting sulfonamide with carboxamide to modulate pharmacokinetics .

Q. Example modifications :

Modification Effect on Activity Reference
3-Fluorophenyl → 3-TrifluoromethylphenylIncreased kinase inhibition
Sulfonamide → CarboxamideReduced cytotoxicity

Q. What computational methods are used to predict target binding modes?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., angiotensin II type 1 receptor analogs) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., 100 ns trajectories to assess hydrogen bonding with Asp281) .
  • QSAR modeling : CoMFA/CoMSIA to correlate substituent electronegativity with IC₅₀ values .

Key findings : The tetrazole ring forms critical hydrogen bonds with catalytic residues, while the 3-chlorophenyl group enhances hydrophobic pocket occupancy .

Q. How can researchers resolve contradictions in bioactivity data across studies?

Answer:

  • Assay standardization : Validate protocols using positive controls (e.g., losartan for angiotensin receptor studies) .
  • Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity measurements .
  • Species specificity testing : Compare results in human vs. rodent cell lines to account for receptor polymorphism .

Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations (1 mM vs. 10 µM) .

Q. What strategies improve the compound’s aqueous solubility for in vivo studies?

Answer:

  • Salt formation : React with sodium bicarbonate to generate a water-soluble sodium sulfonate .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles (size <200 nm) via emulsion-solvent evaporation .
  • Prodrug design : Introduce phosphate esters at the methylene bridge for hydrolytic activation .
Formulation Solubility Improvement Reference
Sodium salt5-fold increase
PLGA nanoparticlesSustained release over 72h

Q. How is metabolic stability assessed in preclinical development?

Answer:

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS .
  • CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo™) to identify isoform-specific interactions (e.g., CYP3A4/2D6) .
  • Reactive metabolite detection : Trapping studies with glutathione to identify thiol adducts .

Key data : Half-life (t₁/₂) in human microsomes: ~30 minutes; major metabolites include hydroxylated sulfonamide derivatives .

Q. What structural analogs are reported in patent literature for comparative studies?

Answer:

  • Losartan analogs : 2-Butyl-4-chloro-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole (angiotensin receptor blocker) .
  • Agrochemical analogs : N-((4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (herbicide) .

Comparative insights : The 3-fluorophenyl group in the target compound reduces off-target effects compared to bulkier substituents in agrochemical analogs .

Q. How can researchers validate target selectivity in complex biological systems?

Answer:

  • Kinome-wide profiling : Use kinase inhibitor beads (KIBs) with LC-MS/MS to quantify binding to >400 kinases .
  • CRISPR-Cas9 knockout models : Generate cell lines lacking the putative target receptor to confirm mechanism-specific activity .
  • Thermal proteome profiling (TPP) : Monitor protein denaturation shifts to identify off-target engagement .

Critical controls : Include isothermal dose-response curves (ITDR) to distinguish specific vs. nonspecific binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.